4-Phenylsulfanylbutanenitrile

Description

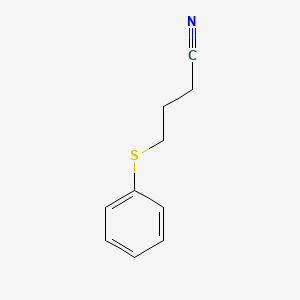

4-Phenylsulfanylbutanenitrile (CAS No. 35756-39-9) is an organosulfur compound with the molecular formula C₁₀H₁₁NS and a molecular weight of 177.27 g/mol. Its structure comprises a nitrile (-C≡N) group at the terminal position of a four-carbon chain, substituted with a phenylsulfanyl (-S-C₆H₅) group at the fourth carbon (Figure 1). This compound is utilized in organic synthesis, particularly as a precursor for sulfur-containing heterocycles and functional materials, such as phthalocyanines .

Properties

CAS No. |

35756-39-9 |

|---|---|

Molecular Formula |

C10H11NS |

Molecular Weight |

177.27 g/mol |

IUPAC Name |

4-phenylsulfanylbutanenitrile |

InChI |

InChI=1S/C10H11NS/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,9H2 |

InChI Key |

MPQJVTXMQPTDBY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)SCCCC#N |

Canonical SMILES |

C1=CC=C(C=C1)SCCCC#N |

Other CAS No. |

35756-39-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 4-Phenylsulfanylbutanenitrile with compounds sharing structural or functional group similarities, focusing on molecular properties, reactivity, and applications.

Structural Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| This compound | 35756-39-9 | C₁₀H₁₁NS | 177.27 | Nitrile, Phenylsulfanyl |

| 4-(Methylsulfinyl)butanenitrile | 61121-65-1 | C₅H₉NOS | 131.19 | Nitrile, Methylsulfinyl |

| 4-(Methylthio)butanenitrile | 72828-59-0 | C₅H₉NS | 115.20 | Nitrile, Methylthio |

| 4-Fluorobenzoylacetonitrile | 4640-67-9 | C₉H₆FNO | 163.15 | Nitrile, Ketone, Fluorophenyl |

| 4-(Phenylsulfonyl)butanenitrile | N/A | C₁₀H₁₁NO₂S | 209.26 | Nitrile, Phenylsulfonyl |

Key Observations :

- Sulfur Oxidation State : The phenylsulfanyl group (-S-C₆H₅) in the target compound is less oxidized than sulfinyl (-SO-) or sulfonyl (-SO₂-) analogues (e.g., 4-(Methylsulfinyl)butanenitrile ). This impacts polarity and reactivity; sulfonyl groups are stronger electron-withdrawing groups, enhancing nitrile electrophilicity.

Physical Properties

Notes:

- The phenylsulfanyl group increases hydrophobicity compared to sulfinyl or sulfonyl derivatives, reducing aqueous solubility.

- 4-(Methylsulfinyl)butanenitrile’s liquid state at room temperature contrasts with crystalline nitriles like 4-Fluorobenzoylacetonitrile, reflecting differences in molecular symmetry .

Chemical Reactivity

- Nitrile Reactivity : All compounds undergo nucleophilic addition (e.g., with Grignard reagents) or hydrolysis to carboxylic acids. However, electron-withdrawing groups (e.g., sulfonyl) accelerate hydrolysis, while phenylsulfanyl may stabilize intermediates via resonance .

- Sulfur Group Reactivity :

- Fluorophenyl Derivatives : The fluorine atom in 4-Fluorobenzoylacetonitrile directs electrophilic substitution reactions meta to the ketone group .

Research Findings and Case Studies

- Phthalocyanine Synthesis : this compound reacts with metal salts to form phthalocyanines with enhanced thermal stability, attributed to sulfur’s electron-donating effects .

- Oxidation Studies : Controlled oxidation of the phenylsulfanyl group yields sulfoxide derivatives, which exhibit improved catalytic activity in organic transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.